m-Toluoyl dimethylaminoethanol

Description

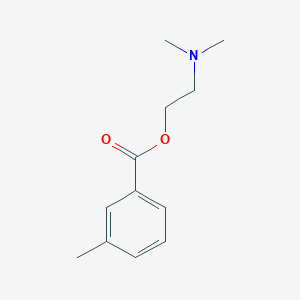

m-Toluoyl dimethylaminoethanol is a chemical compound derived from dimethylaminoethanol (DMAE, C₄H₁₁NO) through the introduction of a meta-toluoyl (3-methylbenzoyl) group. Structurally, it consists of a DMAE backbone esterified or amidated with m-toluoyl chloride (C₈H₇ClO) . The addition of the m-toluoyl moiety likely modifies its solubility, reactivity, and biological activity, making it relevant in pharmaceutical and chemical synthesis contexts.

Synthesis routes for m-toluoyl-containing compounds often involve reactions between m-toluoyl chloride and amine or alcohol groups under controlled conditions. For example, in the synthesis of compound 5b, m-toluoyl chloride reacts with sodium hydride in tetrahydrofuran (THF) at room temperature . Similarly, m-toluoyl chloride is chlorinated at 170°C to produce intermediates for esterification . These methods highlight the compound’s versatility in organic synthesis.

Properties

CAS No. |

74661-29-3 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl 3-methylbenzoate |

InChI |

InChI=1S/C12H17NO2/c1-10-5-4-6-11(9-10)12(14)15-8-7-13(2)3/h4-6,9H,7-8H2,1-3H3 |

InChI Key |

XKCIHMRHTJDUNX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C(=O)OCCN(C)C |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OCCN(C)C |

Synonyms |

3-toluoyl dimethylaminoethanol m-toluoyl dimethylaminoethanol meta-toluoyl DEANOL |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(Ethyl(m-tolyl)amino)ethanol

N,N-Diethyl-3-methylaniline (DEET)

- Structure : Aromatic toluyl group linked to diethylamine .

- Synthesis : Reaction of m-toluoyl chloride with diethylamine .

- Applications : Widely used as an insect repellent.

- Comparison: Unlike m-toluoyl DMAE, DEET lacks the ethanol moiety, reducing its ability to participate in choline metabolism.

| Compound | Molecular Formula | Key Functional Groups | Primary Application |

|---|---|---|---|

| m-Toluoyl DMAE | C₁₁H₁₅NO₂ | Dimethylaminoethanol, toluoyl | Pharmaceutical synthesis |

| DEET | C₁₂H₁₇NO | Diethylamine, toluoyl | Insect repellent |

| 2-(Ethyl(m-tolyl)amino)ethanol | C₁₁H₁₇NO | Ethylaminoethanol, toluoyl | Chemical intermediate |

Functional Analogues

Acylcholines (e.g., Arachidonoylcholine)

Nefiracetam

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing m-toluoyl dimethylaminoethanol, and how can reaction efficiency be monitored?

- Methodological Answer : this compound can be synthesized via esterification between m-toluoyl chloride and dimethylaminoethanol (DMAE). Key parameters include:

- Solvent selection : Use aprotic solvents (e.g., dichloromethane) to minimize side reactions.

- Stoichiometry : A 1:1 molar ratio of m-toluoyl chloride to DMAE ensures complete conversion.

- Catalysis : Triethylamine (1.2 eq.) neutralizes HCl byproducts, improving yield .

- Monitoring : Track reaction progress via thin-layer chromatography (TLC) or FT-IR to confirm ester bond formation (C=O stretch at ~1730 cm⁻¹) .

Q. What safety protocols are critical when handling dimethylaminoethanol (DMAE) in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile or butyl gloves (permeation resistance >8 hours) and polyvinyl alcohol (PVA) lab coats .

- Ventilation : Employ fume hoods to limit airborne exposure; DMAE vapor irritates respiratory systems (LC50 in rats: 4,500 mg/m³) .

- Spill Management : Neutralize spills with dilute acetic acid (5% v/v) to mitigate reactivity with DMAE’s amine group .

Q. How do physicochemical properties of this compound influence its stability in aqueous solutions?

- Methodological Answer :

- Hydrolysis Sensitivity : The ester bond is prone to hydrolysis at pH >8.0. Stabilize solutions with buffered systems (e.g., phosphate buffer pH 6.5–7.5) .

- Thermal Stability : Decomposition occurs above 120°C; store at 2–8°C under nitrogen to prevent oxidation .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in cobalt(III) reduction during metal leaching processes?

- Methodological Answer : In cobalt leaching (e.g., from LiCoO₂), DMAE acts as a reductant via oxidation to dimethylglycine, transferring electrons to Co³⁺. Key

- Efficiency : DMAE:EG (1:2) achieves 68% cobalt leaching at 180°C vs. 82% for ChCl:EG (1:2) .

- Analytical Validation : GC-MS identifies dimethylglycine as the primary oxidation product, confirming redox activity .

Q. How can structural modifications of this compound enhance its bioactivity in neurological studies?

- Methodological Answer :

- SAR Studies : Replace the m-toluoyl group with electron-withdrawing substituents (e.g., nitro) to increase blood-brain barrier permeability.

- In Vivo Testing : Dose-response studies in murine models show DMAE derivatives (e.g., 2-(dimethylamino)ethyl p-chlorophenoxyacetate) extend lifespan by 15–20% via lipofuscin inhibition .

- Neurotoxicity Screening : Monitor acetylcholinesterase (AChE) inhibition using Ellman’s assay to balance efficacy and safety .

Q. What analytical techniques resolve contradictions in DMAE’s environmental impact assessments?

- Methodological Answer :

- Ecotoxicology : Use Daphnia magna acute toxicity tests (EC50: 12 mg/L) to quantify aquatic risks .

- Biodegradation : Apply OECD 301F respirometry to measure 28-day mineralization rates (e.g., 45% degradation in aerobic sludge) .

- Contradiction Analysis : Discrepancies in lifespan studies (prolongation vs. reduction) may stem from species-specific metabolism (e.g., mice vs. quail) .

Key Research Gaps

- Synthetic Optimization : Explore microwave-assisted synthesis to reduce reaction time and improve yield .

- Neuropharmacology : Investigate this compound’s interaction with orphan G-protein-coupled receptors (e.g., GPR91) linked to citric acid cycle intermediates .

- Environmental Fate : Conduct long-term soil adsorption studies (OECD 106) to assess bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.